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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B146814

Introduction

2'-Hydroxyacetophenone is a significant organic intermediate widely utilized in the
pharmaceutical and fragrance industries. It serves as a precursor for the synthesis of various
pharmaceuticals, agrochemicals, and other specialty chemicals. The most prevalent and
established method for its synthesis from phenol involves a two-step process: the O-acylation
of phenol to form phenyl acetate, followed by the Fries rearrangement to yield the desired 2'-
hydroxyacetophenone alongside its isomer, 4'-hydroxyacetophenone. This document
provides detailed experimental protocols and compiled data for this synthetic route, intended
for researchers, scientists, and professionals in drug development.

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic
ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[1] The reaction is regioselective, and
the ratio of the resulting ortho and para isomers can be influenced by reaction conditions such
as temperature and solvent.[2] Generally, lower temperatures favor the formation of the para-
isomer, while higher temperatures promote the formation of the ortho-isomer, 2'-
hydroxyacetophenone.[2]

Reaction Scheme:

» Step 1: O-Acylation of Phenol Phenol is reacted with an acetylating agent, typically acetyl
chloride or acetic anhydride, to form phenyl acetate. This reaction is often carried out at room
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temperature.[3]

o Step 2: Fries Rearrangement of Phenyl Acetate Phenyl acetate undergoes an intramolecular
acylation in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AICIs),
to yield a mixture of 2'-hydroxyacetophenone and 4'-hydroxyacetophenone.[1] The isomers
can then be separated based on their different physical properties.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of 2'-hydroxyacetophenone
from phenol via the Fries rearrangement.

Protocol 1: Synthesis of Phenyl Acetate
This protocol is adapted from a procedure utilizing acetyl chloride.[3]
Materials:

e Phenol (14.1 g, 0.15 mol)

o Acetyl chloride (14.13 g, 0.18 mol)

e Cyclohexane (40 ml)

» Sodium bicarbonate solution

¢ Anhydrous sodium sulfate

e Three-neck flask

e Magnetic stirrer

e Separatory funnel

Procedure:

 In athree-neck flask, dissolve 14.1 g (0.15 mol) of phenol and 14.13 g (0.18 mol) of acetyl
chloride in 40 ml of cyclohexane.
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 Stir the reaction mixture at room temperature for 2-3 hours.
e Monitor the reaction progress using thin-layer chromatography (TLC).

» Upon completion, carefully neutralize the reaction mixture by washing with a sodium
bicarbonate solution until the pH is approximately 8.

o Transfer the mixture to a separatory funnel and collect the organic phase.
e Dry the organic phase over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure to obtain phenyl acetate as a light yellow oily
liquid. The expected yield is approximately 99%.[3]

Protocol 2: Fries Rearrangement to 2'-Hydroxyacetophenone

This protocol describes the aluminum chloride-catalyzed Fries rearrangement of phenyl
acetate.[3][4]

Materials:

Phenyl acetate (13.6 g, 0.1 mol)

e Anhydrous aluminum trichloride (16 g, 0.12 mol)

» 5% Hydrochloric acid solution (50 ml)

o Ethyl acetate

o Three-neck flask equipped with a reflux condenser
e Heating mantle

e Separatory funnel

Procedure:

 In a three-neck flask, add 13.6 g (0.1 mol) of phenyl acetate and 16 g (0.12 mol) of
anhydrous aluminum trichloride.
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e Heat the mixture to the desired temperature (e.g., 120-160°C) and reflux for 1.5 hours. Note:
Higher temperatures favor the formation of the ortho-isomer (2'-hydroxyacetophenone).[2]

[4]
 After the reaction is complete, cool the flask to room temperature.

o Carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture.
o Extract the product three times with ethyl acetate.

o Combine the organic layers and wash with brine.

e Dry the organic phase over anhydrous sodium sulfate.

o Concentrate the organic layer under reduced pressure.

e The crude product can be further purified by techniques such as steam distillation or
crystallization to isolate the 2'-hydroxyacetophenone.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of 2'-
hydroxyacetophenone, highlighting the influence of different reaction conditions on the yield.
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The following diagram illustrates the overall workflow for the synthesis of 2'-
hydroxyacetophenone from phenol.

O-Acylation

Phenyl Acetate
Acetyl Chloride / Acetic Anhydride
' Fries RearrangemenD—»@lixture of o- and p-Hydroxyacemphenuna—>[Separation/PurificatiorD—> 2'-Hydroxyacetophenone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2'-Hydroxyacetophenone.

Fries Rearrangement Mechanism

This diagram outlines the key steps in the Lewis acid-catalyzed Fries rearrangement.
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Caption: Mechanism of the Fries rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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